4-Chlorotoluene

Catalog No.
S592963
CAS No.
106-43-4
M.F
C7H7Cl
M. Wt
126.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorotoluene

CAS Number

106-43-4

Product Name

4-Chlorotoluene

IUPAC Name

1-chloro-4-methylbenzene

Molecular Formula

C7H7Cl

Molecular Weight

126.58 g/mol

InChI

InChI=1S/C7H7Cl/c1-6-2-4-7(8)5-3-6/h2-5H,1H3

InChI Key

NPDACUSDTOMAMK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)Cl

Solubility

8.37e-04 M
SOL IN ALCOHOL, BENZENE
SOL IN ACETIC ACID
>10% in ethyl ether
>10% in ethanol
>10% in chloroform
SOL IN ACETONE
Soluble in benzene, chloroform, ether
Soluble in alcohol, ether, acetone, benzene, and chloroform; slightly soluble in water.
In water = 106 mg/l at 20 °C
Solubility in water, g/100ml at 20 °C: 0.01

Synonyms

1-Chloro-4-methylbenzene; p-Chlorotoluene; 1-Methyl-4-chlorobenzene; 4-Chloro-1-methylbenzene; 4-Chlorotoluene; 4-Methyl-1-chlorobenzene; 4-Methylchlorobenzene; 4-Methylphenyl chloride; 4-Tolyl Chloride; NSC 404114; p-Chloromethylbenzene; p-Chlorotol

Canonical SMILES

CC1=CC=C(C=C1)Cl
  • Organic Synthesis

    -Chlorotoluene serves as a vital starting material for the synthesis of numerous organic compounds. The chlorine atom can be readily substituted with various functional groups through nucleophilic aromatic substitution reactions, allowing researchers to create diverse molecules with desired properties. For instance, 4-CT can be transformed into compounds like p-toluidine (used in dyes and pharmaceuticals) and p-cresol (a disinfectant).

  • Model Compound

    Due to its well-defined structure and relatively simple properties, 4-Chlorotoluene is often employed as a model compound in various scientific studies. Researchers utilize it to investigate areas like solvent-solute interactions, mass transfer processes, and adsorption phenomena. The known behavior of 4-CT in these contexts allows scientists to understand and predict the behavior of more complex molecules [].

  • Cell Biology Research

    Limited research suggests that 4-Chlorotoluene might possess antimicrobial properties. Further investigations are required to validate this potential application and understand the underlying mechanisms.

4-Chlorotoluene, also known as p-chlorotoluene, is an aromatic compound with the molecular formula C₇H₇Cl. It consists of a toluene (methylbenzene) molecule where one of the hydrogen atoms on the aromatic ring is replaced by a chlorine atom, specifically in the para position relative to the methyl group. This compound is a colorless liquid at room temperature and has a characteristic odor. Its boiling point is approximately 162 °C, and it is slightly soluble in water but readily dissolves in organic solvents such as ethanol and ether .

4-Chlorotoluene is primarily produced through the chlorination of toluene, which can yield various chlorotoluene isomers (ortho, meta, and para) depending on the reaction conditions. The para isomer is often favored due to its higher stability and lower reactivity compared to its ortho and meta counterparts .

4-Chlorotoluene is a flammable liquid with moderate to high acute toxicity. It is a skin, eye, and respiratory irritant. Exposure can cause central nervous system depression, headaches, dizziness, nausea, and vomiting.

  • Personal Protective Equipment: When handling 4-Chlorotoluene, it is crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator in well-ventilated areas.
  • Disposal: Dispose of waste according to local regulations for hazardous materials.
Due to its ability to dissolve many organic compounds.
  • Intermediate in Organic Synthesis: It acts as a precursor for synthesizing other chemicals, including pharmaceuticals and agrochemicals.
  • Chemical Manufacturing: Used in producing dyes and pigments, where it serves as an intermediate for further chemical transformations .
  • The synthesis of 4-chlorotoluene can be achieved through several methods:

    • Direct Chlorination: The most common industrial method involves the direct chlorination of toluene using chlorine gas in the presence of a catalyst such as ferric chloride. This process typically yields a mixture of chlorotoluene isomers, from which 4-chlorotoluene can be separated by distillation .
    • Diazotization Method: Laboratory synthesis may involve the diazotization of 4-toluidine followed by treatment with cuprous chloride. This method is less common for industrial production but useful for obtaining pure compounds in research settings .
    • Photo

    Studies on the interactions of 4-chlorotoluene with various chemicals have highlighted its reactivity with strong oxidizing agents and its potential to produce toxic byproducts such as hydrogen chloride gas when reacting with water or undergoing thermal decomposition . Additionally, its interactions with biological systems indicate potential risks for human health and environmental safety.

    Several compounds are structurally similar to 4-chlorotoluene, primarily differing in the position of the chlorine atom or the number of chlorine atoms present:

    Compound NameStructureMolecular FormulaBoiling PointMelting PointUnique Features
    o-Chlorotoluene1-Chloro-2-methylbenzeneC₇H₇Cl159 °C-35 °CLower melting point; more reactive due to sterics.
    m-Chlorotoluene1-Chloro-3-methylbenzeneC₇H₇Cl162 °C-47 °CIntermediate properties; less common than para.
    Benzyl ChlorideChlorobenzylC₇H₇Cl178 °C-12 °CChlorine on methyl group; used in different syntheses.

    While all these compounds share similar chemical properties due to their aromatic structures, 4-chlorotoluene's unique para positioning grants it distinct stability and reactivity patterns compared to its ortho and meta counterparts .

    Physical Description

    COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

    Color/Form

    Colorless liquid

    XLogP3

    3.3

    Boiling Point

    162.4 °C
    162 °C

    Flash Point

    140 °F, open cup
    49 °C

    Vapor Density

    4.37 (Air= 1)
    Relative vapor density (air = 1): 4.4

    Density

    1.0697 @ 20 °C/4 °C
    Relative density (water = 1): 1.07

    LogP

    3.33 (LogP)
    Log Kow = 3.33
    3.33

    Melting Point

    7.5 °C

    UNII

    Q8R236H42N

    GHS Hazard Statements

    Aggregated GHS information provided by 110 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H226 (47.27%): Flammable liquid and vapor [Warning Flammable liquids];
    H317 (39.09%): May cause an allergic skin reaction [Warning Sensitization, Skin];
    H331 (18.18%): Toxic if inhaled [Danger Acute toxicity, inhalation];
    H332 (81.82%): Harmful if inhaled [Warning Acute toxicity, inhalation];
    H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Vapor Pressure

    2.69 mmHg
    2.79 mm Hg at 20 °C, from experimentally derived coefficients
    Vapor pressure, kPa at 20 °C: 0.35

    Pictograms

    Environmental Hazard Acute Toxic Flammable Irritant

    Flammable;Acute Toxic;Irritant;Environmental Hazard

    Other CAS

    3327-51-3
    106-43-4

    Wikipedia

    4-chlorotoluene

    Biological Half Life

    0.15 Days

    Methods of Manufacturing

    Good yields of chlorotoluenes can be obtained by the reaction of toluene with molecular proportions of certain Lewis acid halides as the chlorinating agent. With ferric chloride at 50-60 °C, the isomer mixture contains 13% ortho, 87% para, and less than 1% meta isomers. The reaction is accompanied by the formation of polymeric by-products ... /Chlorotoluenes/
    Para isomer contents of 45-55% are obtained through the use of certain specific metal sulfides or cocatalyst systems consisting of specific metal salts and sulfur, inorganic sulfides, or divalent organic sulfur cmpds.
    Manufacture of o- and p-isomers by catalytic chlorination of toluene.

    General Manufacturing Information

    Benzene, 1-chloro-4-methyl-: ACTIVE
    DISINFECTANT AGAINST COCCIDIA OOCYSTS WITH LOW TOXICITY TO FOWL. EMULSION CONTAINING 70% P-CHLOROTOLUENE KILLED OOCYSTS COMPLETELY WITHIN 30 MIN @ 100-FOLD DILUTION.
    CHLOROTOLUENE IS AN ISOMERIC MIXT PREDOMINANTLY O- & P-MONOCHLOROTOLUENE.
    Para-chlorotoluene forms binary azeotropes with various organic compounds incl alcohols, acids, and esters. ... p-chlorotoluene forms stable ionic complexes with antimony pentachloride.
    DISINFECTANT AGAINST COCCIDIA OOCYSTS WITH LOW TOXICITY TO FOWL.

    Analytic Laboratory Methods

    GAS CHROMATOGRAPHY USED TO DETERMINE TRACE ORGANIC COMPOUNDS INCLUDING TOLUENES IN THE ATMOSPHERE.
    Analyte: Chlorobenzene; Matrix: air; Procedure: Gas chromatography, flame ionization detector; Desorption: 1 ml CS2, stand 30 min; Range: 0.4-10 mg/ samp; Precision: 0.025; Est LOD: 0.01 mg/samp; Interferences: none /Hydrocarbons, halogenated, Chlorobenzene/
    EMSLC Method #502.1. Volatile Halogenated Organic Compounds in Water by Purge and Trap Gas Chromatography. Revision 2.0.
    EMSLC Method #502.2. Volatile Organic Compounds in Water by Purge and Trap Capillary Column Gas Chromatography with Photoionization and Electrolytic Conductivity Detectors in Series. Revision 2.0. MDL = 0.1-0.2 ug/l.
    For more Analytic Laboratory Methods (Complete) data for 4-CHLOROTOLUENE (10 total), please visit the HSDB record page.

    Dates

    Modify: 2023-08-15

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